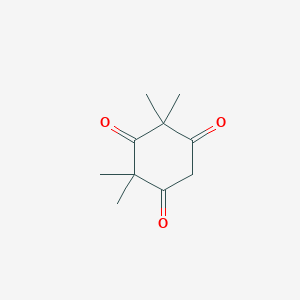
2,2,4,4-tetramethylcyclohexane-1,3,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2,4,4-tetramethylcyclohexane-1,3,5-trione is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclohexanetrione, characterized by the presence of four methyl groups at the 2, 2, 4, and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylcyclohexane-1,3,5-trione typically involves the reaction of cyclobutane-1,3-dione with an O or N nucleophile and a silylating reagent, followed by acetylation and cyclization . The reaction conditions often include the use of bases and silylating agents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the catalytic oxidation of tetramethylbutane derivatives using oxidizing agents such as hydrogen peroxide or sodium hydroxide . These methods are designed to optimize yield and purity while minimizing the production of by-products.
化学反応の分析
Types of Reactions
2,2,4,4-tetramethylcyclohexane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce alcohols or other reduced derivatives .
科学的研究の応用
2,2,4,4-tetramethylcyclohexane-1,3,5-trione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,2,4,4-tetramethylcyclohexane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways . Its effects are mediated through the formation of stable complexes with target molecules, leading to changes in their activity and function.
類似化合物との比較
Similar Compounds
Leptospermone: 2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione.
Isoleptospermone: 2,2,4,4-Tetramethyl-6-(2-methyl-1-oxobutyl)cyclohexane-1,3,5-trione.
Flavesone: 2,2,4,4-Tetramethyl-6-(2-methyl-1-oxopropyl)cyclohexane-1,3,5-trione.
Uniqueness
2,2,4,4-tetramethylcyclohexane-1,3,5-trione is unique due to its specific substitution pattern and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
特性
CAS番号 |
7181-79-5 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
2,2,4,4-tetramethylcyclohexane-1,3,5-trione |
InChI |
InChI=1S/C10H14O3/c1-9(2)6(11)5-7(12)10(3,4)8(9)13/h5H2,1-4H3 |
InChIキー |
DOZWCONHUMHEPS-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)CC(=O)C(C1=O)(C)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














